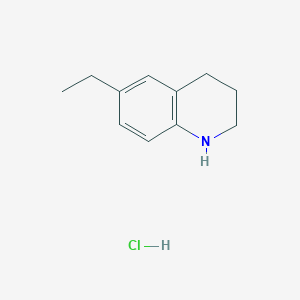

6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Descripción general

Descripción

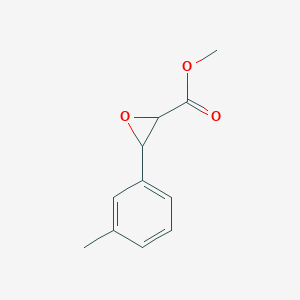

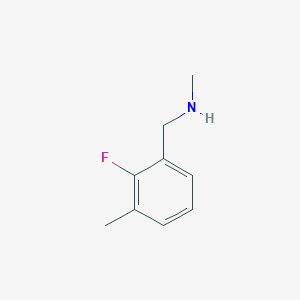

6-Ethyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline . It is used as a reagent in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The molecular structure of 6-Ethyl-1,2,3,4-tetrahydroquinoline is represented by the InChI code: 1S/C11H15N/c1-2-9-5-6-11-10 (8-9)4-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction .Physical And Chemical Properties Analysis

6-Ethyl-1,2,3,4-tetrahydroquinoline is a liquid at room temperature . Its molecular weight is 161.25 .Aplicaciones Científicas De Investigación

Antibiotic Properties : A study found a tetrahydroquinoline derivative exhibiting high biological activity against bacteria and fungi. This compound, referred to as helquinoline, is a new natural product with potential antibiotic applications (Asolkar et al., 2004).

Gastrointestinal Health : Research on 4-substituted tetrahydroquinolines has shown potential for the treatment of ulcers and gastric acid secretion issues. These compounds are effective inhibitors of certain enzymes and have shown antiulcer activity in various models (Uchida et al., 1990).

Ophthalmology : In a study, tetrahydroquinoline analogs demonstrated ocular hypotensive action, which could be beneficial in treating conditions like glaucoma. The research highlighted the importance of physicochemical properties in determining the pharmacological activity of these compounds (Pamulapati & Schoenwald, 2011).

Synthetic Chemistry : Tetrahydroquinoline derivatives have been synthesized using various chemical reactions, such as the Lewis acid-catalyzed reaction. These compounds have potential applications in pharmaceuticals and organic chemistry (Lu & Shi, 2007).

Antibacterial Agents : Novel compounds synthesized from tetrahydroquinoline derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Balaji et al., 2013).

Virology : A novel tetrahydroquinoline derivative was synthesized with potential activity against SARS-CoV-2 proteins. This research highlights the possible role of these compounds in antiviral therapies (Krysantieva et al., 2023).

Safety and Hazards

The safety information for 6-Ethyl-1,2,3,4-tetrahydroquinoline includes hazard statements such as H302, H315, H318, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Direcciones Futuras

Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications . Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives .

Propiedades

IUPAC Name |

6-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-9-5-6-11-10(8-9)4-3-7-12-11;/h5-6,8,12H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWOIWFGAMJRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)

![3-[Cyclopropyl(hydroxy)methyl]benzonitrile](/img/structure/B1394048.png)

![Methyl [(3-Aminothien-2-yl)thio]acetate](/img/structure/B1394052.png)

![4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394055.png)

![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)